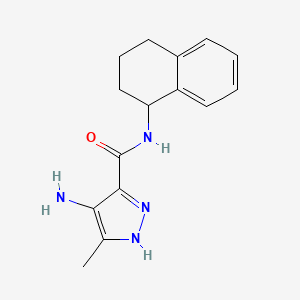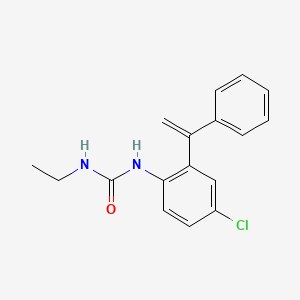
Ethyl 3-(2-chloro-4-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-chloro-4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloro-4-methylphenyl)propanoate typically involves the esterification of 3-(2-chloro-4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
化学反应分析
Types of Reactions
Ethyl 3-(2-chloro-4-methylphenyl)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(2-chloro-4-methylphenyl)propanoic acid and ethanol.
Reduction: 3-(2-chloro-4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-chloro-4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of ethyl 3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chlorine atom in the phenyl ring may also play a role in its biological activity by influencing the compound’s binding affinity to its targets .
相似化合物的比较
Ethyl 3-(2-chloro-4-methylphenyl)propanoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a flavoring agent.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other esters .
属性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)7-6-10-5-4-9(2)8-11(10)13/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
OLPFRSSYRQPPOI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)


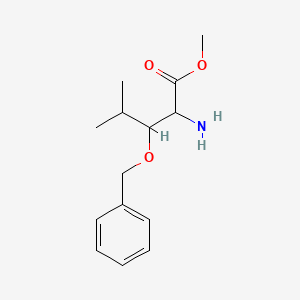
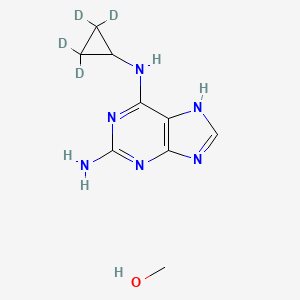

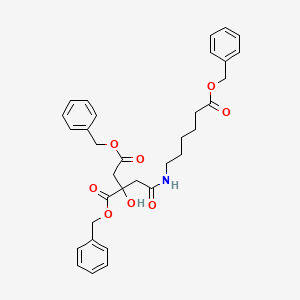
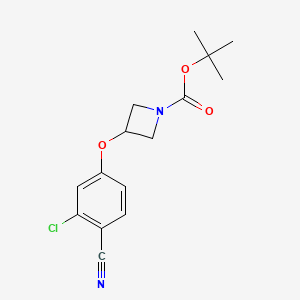
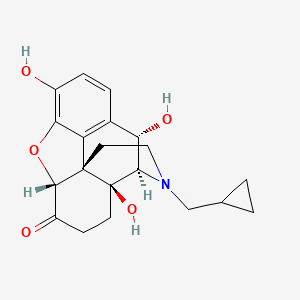
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
